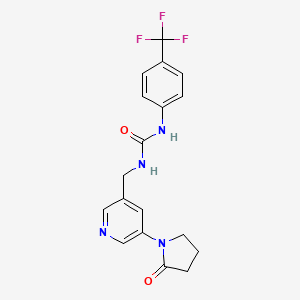

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of the diaryl urea derivatives involves the combination of aryl and pyridinyl groups with a urea linkage. The papers describe the chemical synthesis of these compounds in detail, highlighting the specific substituents and functional groups that contribute to the antiproliferative activity. For instance, the introduction of a trifluoromethyl group and a pyridinylmethoxy or pyridinylmethylthio moiety appears to be crucial for the observed biological activity.

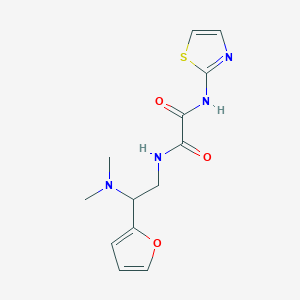

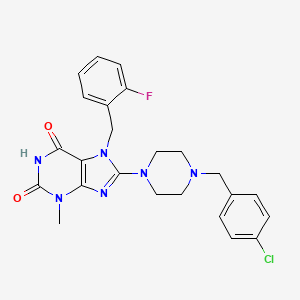

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a central urea linkage flanked by an aryl group and a substituted phenyl group. The variations in the substituents on the pyridine ring and the phenyl ring are designed to optimize interactions with biological targets, potentially leading to enhanced antiproliferative effects. The structure-activity relationship (SAR) is a key aspect of the analysis, as it helps in understanding how different chemical modifications impact the biological efficacy of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and the introduction of various functional groups through electrophilic or nucleophilic reactions. The papers do not provide explicit details on the chemical reactions but focus on the synthesis and biological evaluation of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the diaryl urea derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the presence of specific functional groups, such as the trifluoromethyl group, which can affect the compound's lipophilicity and ability to penetrate cell membranes. The papers likely include data on these properties, which are essential for understanding the compounds' behavior in biological systems.

Scientific Research Applications

Stereoselective Synthesis and Active Metabolite Study

Research has detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's significance in the development of therapeutic agents targeting kinase pathways. This study elaborates on the stereospecific hydroboration and stereoselective reduction processes critical in the synthesis of enantiomerically pure compounds, underlining the compound's potential in medicinal chemistry (Chen et al., 2010).

Ion-Pair Binding and Ligand Study

Another research focus has been on the synthesis of ambidentate ligands capable of binding metal ions through ion-pair binding coordination modes. This study demonstrates the compound's utility in the design of new materials for chemical synthesis and potential applications in catalysis (Qureshi et al., 2009).

Microwave-Assisted Synthesis

The compound has also been investigated in the context of microwave-assisted synthesis, providing a simple and efficient method for producing derivatives under solvent-free conditions. This research contributes to the field of green chemistry by offering an eco-friendly alternative to traditional synthesis methods (Li & Chen, 2008).

Substituent Effects Study

Research into the substituent effects on pyrid-2-yl ureas has provided insights into intramolecular hydrogen bonding and cytosine complexation. These findings have implications for the design of nucleotide analogs and the development of novel biochemical probes (Chien et al., 2004).

Antimicrobial Activity Study

The synthesis and antimicrobial activity of N-substituted ureas have been explored, highlighting the compound's potential in the development of new antimicrobial agents. This research is significant for the pharmaceutical industry in the search for novel therapeutic options (Reddy, Reddy, & Venugopal, 2003).

properties

IUPAC Name |

1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-5-14(6-4-13)24-17(27)23-10-12-8-15(11-22-9-12)25-7-1-2-16(25)26/h3-6,8-9,11H,1-2,7,10H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETPPJQEEVRTGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)